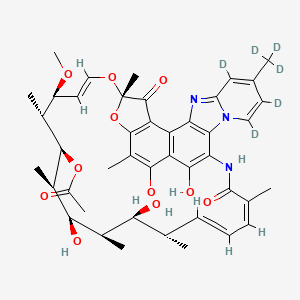

Rifaximin-d6

説明

BenchChem offers high-quality Rifaximin-d6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rifaximin-d6 including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C43H51N3O11 |

|---|---|

分子量 |

791.9 g/mol |

IUPAC名 |

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-28,29,31-trideuterio-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-30-(trideuteriomethyl)-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate |

InChI |

InChI=1S/C43H51N3O11/c1-19-14-16-46-28(18-19)44-32-29-30-37(50)25(7)40-31(29)41(52)43(9,57-40)55-17-15-27(54-10)22(4)39(56-26(8)47)24(6)36(49)23(5)35(48)20(2)12-11-13-21(3)42(53)45-33(34(32)46)38(30)51/h11-18,20,22-24,27,35-36,39,48-51H,1-10H3,(H,45,53)/b12-11+,17-15+,21-13+/t20-,22+,23+,24+,27-,35-,36+,39+,43-/m0/s1/i1D3,14D,16D,18D |

InChIキー |

NZCRJKRKKOLAOJ-AGFYBHHASA-N |

異性体SMILES |

[2H]C1=C(N2C3=C(C4=C5C(=C(C6=C4C(=O)[C@](O6)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(/C(=O)NC3=C5O)\C)C)O)C)O)C)OC(=O)C)C)OC)C)C)O)N=C2C(=C1C([2H])([2H])[2H])[2H])[2H] |

正規SMILES |

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)C |

製品の起源 |

United States |

The Role of Rifaximin-d6 in Modern Pharmaceutical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Rifaximin-d6, a critical tool in the research and development of the gastrointestinal antibiotic, Rifaximin. The document outlines the primary application of Rifaximin-d6 as a stable isotope-labeled internal standard in quantitative bioanalytical assays, details its physicochemical properties, and provides comprehensive experimental protocols for its use.

Introduction to Rifaximin

Rifaximin is a semi-synthetic, rifamycin-based, non-systemic antibiotic.[1][2] Its mechanism of action involves the inhibition of bacterial RNA synthesis by binding to the beta-subunit of bacterial DNA-dependent RNA polymerase, which blocks transcription.[3][4][5] Due to its minimal gastrointestinal absorption, Rifaximin's antibacterial action is localized to the gut, making it an effective treatment for various gastrointestinal disorders.[3][6] It is approved for the treatment of traveler's diarrhea caused by noninvasive strains of Escherichia coli, irritable bowel syndrome with diarrhea (IBS-D), and for the reduction of overt hepatic encephalopathy recurrence.[1][7]

Given its localized action and low systemic bioavailability (<0.4%), highly sensitive and accurate analytical methods are required to study its pharmacokinetics.[3] This necessitates the use of a reliable internal standard in bioanalytical assays, a role perfectly fulfilled by Rifaximin-d6.

The Core Function of Rifaximin-d6 in Research

In the realm of pharmaceutical research, particularly in drug metabolism and pharmacokinetics (DMPK) studies, Rifaximin-d6 serves a singular, crucial purpose: it is an internal standard for the quantification of Rifaximin in biological matrices.[2][8]

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry. Rifaximin-d6 is chemically identical to Rifaximin, with the exception that six hydrogen atoms have been replaced with their heavier isotope, deuterium. This subtle change in mass allows it to be distinguished from the parent drug by a mass spectrometer, while its nearly identical physicochemical properties ensure it behaves similarly during sample preparation and analysis. This co-elution and similar ionization behavior allow Rifaximin-d6 to accurately correct for variability in sample extraction, matrix effects, and instrument response, leading to highly precise and accurate quantification of Rifaximin.[9][10]

Physicochemical Properties and Specifications

The fundamental characteristics of Rifaximin-d6 are summarized below. These properties are essential for its use as a reference standard in analytical methodologies.

| Property | Value | Reference(s) |

| Chemical Name | 4-Deoxy-4'-methylpyridol[1',2'-1,2]imidazo[5,4-c]rifamycin SV-d6 | [11][12] |

| CAS Number | 1262992-43-7 | [8][11] |

| Molecular Formula | C₄₃H₄₅D₆N₃O₁₁ | [8][12] |

| Molecular Weight | 791.92 g/mol | [11][12] |

| Appearance | Dark Orange to Red Solid | [11] |

| Purity | ≥99% deuterated forms (d₁-d₆) | [8] |

| Solubility | Slightly soluble in Chloroform and Methanol | [8] |

| Storage | 2-8°C Refrigerator | [11] |

Experimental Protocol: Quantification of Rifaximin in Human Plasma

The following is a detailed methodology for the quantification of Rifaximin in human plasma using Rifaximin-d6 as an internal standard, based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[2][9]

Preparation of Solutions

-

Stock Solutions (1.0 mg/mL):

-

Accurately weigh and dissolve Rifaximin and Rifaximin-d6 in methanol to prepare individual stock solutions.

-

-

Working Standard Solutions:

-

Prepare a series of Rifaximin working solutions by serially diluting the stock solution with 50% methanol to create calibration curve (CC) standards. A typical concentration range is 10 pg/mL to 5000 pg/mL.[9]

-

Separately prepare quality control (QC) samples at low, medium, and high concentrations.

-

-

Internal Standard (IS) Working Solution:

-

Dilute the Rifaximin-d6 stock solution with 50% methanol to a final concentration (e.g., 25,000 pg/mL).[9]

-

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 400 µL of human plasma (blank, CC, QC, or unknown sample) into a clean microcentrifuge tube.

-

Add a specified volume of the IS working solution to all tubes except the blank matrix.

-

Vortex mix for 30 seconds.

-

Add 2.0 mL of an extraction solvent mixture (e.g., methyl t-butyl ether and dichloromethane, 75:25 v/v).[2]

-

Vortex mix vigorously for 10 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen gas at 40°C.

-

Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the mobile phase.

-

Vortex mix and transfer to an autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

The following table outlines the typical parameters for a validated LC-MS/MS method for Rifaximin analysis.

| Parameter | Specification | Reference(s) |

| LC System | Agilent 1200 Series or equivalent | [9] |

| Mass Spectrometer | API 4000 or equivalent triple quadrupole | [9] |

| Column | Zorbax SB C18, 4.6 x 75 mm, 3.5 µm | [2] |

| Mobile Phase | Isocratic: 10 mM Ammonium Formate (pH 4.0) and Acetonitrile (20:80 v/v) | [2] |

| Flow Rate | 0.3 mL/min | [2] |

| Column Temperature | 35°C | [9] |

| Ionization Mode | Electrospray Ionization (ESI), Positive | [9] |

| Scan Type | Multiple Reaction Monitoring (MRM) | [9] |

| MRM Transition (Rifaximin) | m/z 786.4 → 754.4 | [2] |

| MRM Transition (Rifaximin-d6) | m/z 792.5 → 760.5 | [2] |

| IonSpray Voltage | 5500 V | [9] |

| Temperature | 600°C | [9] |

Data Analysis and Validation

A calibration curve is generated by plotting the peak area ratio of Rifaximin to Rifaximin-d6 against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically applied. The concentration of Rifaximin in QC and unknown samples is then determined from this curve. Method validation should demonstrate linearity, precision, accuracy, and stability as per regulatory guidelines.[2]

| Validation Parameter | Typical Result | Reference(s) |

| Linearity Range | 20 - 20,000 pg/mL | [2] |

| Correlation Coefficient (r²) | > 0.999 | [2] |

| Intra-day Precision (%RSD) | 0.6 - 2.6% | [2] |

| Inter-day Precision (%RSD) | 2.2 - 5.6% | [2] |

| Accuracy | 95.7 - 105.0% | [2] |

| Mean Recovery (Rifaximin) | 88.8% | [2] |

| Mean Recovery (Rifaximin-d6) | 90.9% | [2] |

Mandatory Visualizations

The following diagrams illustrate the conceptual and practical application of Rifaximin-d6 in a research setting.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Rifaximin - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Rifaximin? [synapse.patsnap.com]

- 6. Rifaximin: A Unique Gastrointestinal-Selective Antibiotic for Enteric Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rifaximin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. iosrjournals.org [iosrjournals.org]

- 10. Development of a Method for the Determination of Rifaximin and Rifampicin Residues in Foods of Animal Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. scbt.com [scbt.com]

Decoding the Rifaximin-d6 Certificate of Analysis: A Technical Guide

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CofA) for an isotopically labeled internal standard like Rifaximin-d6 is a critical document. It provides a comprehensive quality assessment, ensuring the material is suitable for its intended analytical purpose, primarily as an internal standard in the quantification of Rifaximin. This guide delves into the core components of a typical Rifaximin-d6 CofA, explaining the significance of each test and the methodologies employed.

Understanding the Data: A Quantitative Overview

A Certificate of Analysis for Rifaximin-d6 presents key quantitative data that attests to its identity, purity, and quality. While specific values may vary between batches and manufacturers, a typical CofA will include the parameters outlined in the table below. This structured presentation allows for a quick and clear assessment of the material's specifications.

| Test Parameter | Typical Specification | Significance |

| Appearance | Dark Orange to Red Solid | Confirms the physical form and color of the material.[1] |

| Molecular Formula | C₄₃H₄₅D₆N₃O₁₁ | Verifies the elemental composition, including the deuterium labeling.[2][3][4][5] |

| Molecular Weight | 791.9 g/mol | Confirms the mass of the deuterated molecule.[2][3][4] |

| Purity (by HPLC) | ≥98% | Indicates the percentage of Rifaximin-d6 relative to any impurities. |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₆) | Specifies the percentage of molecules that are deuterated.[2] |

| Identity (by ¹H NMR) | Conforms to structure | Confirms the chemical structure and the position of the deuterium labels. |

| Identity (by MS) | Conforms to structure (m/z) | Verifies the mass-to-charge ratio of the molecule, confirming its identity. |

| Residual Solvents | Meets USP <467> limits | Ensures that levels of solvents used during synthesis are below safety thresholds. |

| Water Content (by Karl Fischer) | ≤ 1.0% | Determines the amount of water present in the material. |

Behind the Numbers: Key Experimental Protocols

The data presented on a CofA is generated through rigorous analytical testing. Understanding the methodologies behind these tests is crucial for interpreting the results accurately. Below are detailed protocols for the key experiments typically performed for Rifaximin-d6 analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds. It separates the main compound from any impurities, allowing for their quantification.

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Column : A reversed-phase column, such as a Zorbax SB C18 (4.6 x 75 mm, 3.5 µm), is commonly used.[6]

-

Mobile Phase : An isocratic mobile phase is often employed, consisting of a mixture of an aqueous buffer (e.g., 10 mM ammonium formate at pH 4.0) and an organic solvent like acetonitrile, typically in a ratio of 20:80 (v/v).[6][7]

-

Detection : The UV detector is set to a wavelength where Rifaximin exhibits strong absorbance, such as 296 nm.[8]

-

Procedure : A solution of Rifaximin-d6 is injected into the HPLC system. The retention time of the main peak is recorded and compared to a reference standard. The area of the main peak relative to the total area of all peaks is used to calculate the purity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Quantification

LC-MS/MS is a highly sensitive and specific technique used to confirm the identity of Rifaximin-d6 and is the primary method for its use in quantitative bioanalysis.

-

Instrumentation : A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Conditions : Similar to the HPLC method described above.

-

Mass Spectrometry Settings :

-

Ionization Mode : Electrospray Ionization (ESI) in the positive ion mode is typically used.[9]

-

Multiple Reaction Monitoring (MRM) : Specific parent-to-product ion transitions are monitored for both Rifaximin and Rifaximin-d6. For Rifaximin-d6, a common transition is m/z 792.5 → 760.5.[6][10] For Rifaximin, the transition is m/z 786.4 → 754.4.[6][10]

-

-

Procedure : A sample containing Rifaximin-d6 is introduced into the LC-MS/MS system. The mass spectrometer is set to monitor the specific MRM transitions. The detection of the correct parent and product ions at the expected retention time provides unambiguous confirmation of the compound's identity.

Visualizing the Process: Workflows and Relationships

Diagrams can provide a clear and concise understanding of complex processes and relationships. The following visualizations, created using the DOT language, illustrate the analytical workflow for Rifaximin-d6 and the logical connections between the various tests on a Certificate of Analysis.

Caption: Experimental workflow for Rifaximin-d6 analysis.

Caption: Logical relationship of tests on a Certificate of Analysis.

By thoroughly understanding the data, methodologies, and their interrelationships as presented in this guide, researchers and drug development professionals can confidently assess the quality of Rifaximin-d6 and ensure the integrity of their analytical results.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Rifaximin Impurities | SynZeal [synzeal.com]

- 4. Rifaximin-d6 (Major) - CAS - 1262992-43-7 | Axios Research [axios-research.com]

- 5. Rifaximin-D6 - Acanthus Research [acanthusresearch.com]

- 6. researchgate.net [researchgate.net]

- 7. HPLC Method for Determination of Rifaximin in Human Plasma Using Tandem Mass Spectrometry Detection | The East and Central African Journal of Pharmaceutical Sciences [uonjournals.uonbi.ac.ke]

- 8. researchgate.net [researchgate.net]

- 9. iosrjournals.org [iosrjournals.org]

- 10. HPLC method for determination of rifaximin in human plasma using tandem mass spectrometry detection. [erepository.uonbi.ac.ke]

Synthesis and Isotopic Purity of Rifaximin-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Rifaximin-d6, a crucial internal standard for pharmacokinetic and bioequivalence studies of the antibiotic Rifaximin. This document details the probable synthetic route, methods for assessing isotopic enrichment, and relevant analytical data.

Introduction

Rifaximin is a non-systemic antibiotic used for the treatment of various gastrointestinal disorders. To accurately quantify its concentration in biological matrices, a stable isotope-labeled internal standard is essential. Rifaximin-d6, where six hydrogen atoms are replaced by deuterium, serves this purpose by exhibiting similar chemical and physical properties to the parent drug but with a distinct mass, allowing for precise quantification by mass spectrometry. This guide outlines the key aspects of its preparation and quality control.

Synthesis of Rifaximin-d6

The synthesis of Rifaximin-d6 is analogous to the established synthesis of Rifaximin, with the key difference being the use of a deuterated starting material. The most probable synthetic pathway involves the condensation of Rifamycin O or a related precursor with deuterated 2-amino-4-picoline (2-amino-4-methylpyridine-d6).

Synthesis of Deuterated 2-amino-4-picoline

The preparation of the deuterated key intermediate, 2-amino-4-picoline-d6, can be achieved through various established methods for the deuteration of pyridines and their derivatives. One plausible approach involves the deuteration of the methyl group and the pyridine ring of 2-amino-4-picoline.

Condensation Reaction to form Rifaximin-d6

The final step in the synthesis is the reaction of Rifamycin O with 2-amino-4-picoline-d6. While specific reaction conditions for the deuterated analog are not extensively published in peer-reviewed literature, they are likely to be similar to the synthesis of non-deuterated Rifaximin.

Inferred Experimental Protocol for Rifaximin-d6 Synthesis:

-

Starting Materials: Rifamycin O, 2-amino-4-picoline-d6, suitable solvent (e.g., ethanol, water), and a reducing agent (e.g., ascorbic acid).

-

Reaction: Rifamycin O is reacted with an excess of 2-amino-4-picoline-d6 in a solvent mixture. The reaction is typically carried out at a controlled temperature and for a specific duration to ensure complete conversion.

-

Work-up and Purification: Following the reaction, the mixture is treated with a reducing agent. The crude Rifaximin-d6 is then precipitated, filtered, and washed. Further purification can be achieved by recrystallization from an appropriate solvent system to yield the final product of high chemical purity.

Diagram of the Inferred Synthesis Pathway of Rifaximin-d6:

Caption: Inferred synthetic pathway for Rifaximin-d6.

Isotopic Purity Analysis

The isotopic purity of Rifaximin-d6 is a critical parameter that ensures its suitability as an internal standard. The goal is to have a high percentage of the d6 isotopologue and minimal amounts of other isotopologues (d0 to d5). The primary techniques for determining isotopic purity are mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Isotopic Purity Data

Commercial suppliers of Rifaximin-d6 typically provide a certificate of analysis with specifications for isotopic purity.

| Parameter | Specification |

| Isotopic Enrichment | >95% Deuterated Forms |

| d0 Isotopologue | Typically <0.5% |

Note: The exact distribution of d1-d5 isotopologues is often not detailed in publicly available specifications but can be determined by high-resolution mass spectrometry.

Experimental Protocols for Isotopic Purity Determination

HRMS is a powerful technique to determine the distribution of isotopologues in a deuterated compound.

Experimental Protocol:

-

Sample Preparation: A dilute solution of Rifaximin-d6 is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS) is used.

-

Chromatography: The sample is injected onto an appropriate LC column (e.g., C18) to separate Rifaximin-d6 from any potential impurities.

-

Mass Spectrometry: The mass spectrometer is operated in full-scan mode with high resolution and mass accuracy.

-

Data Analysis: The mass spectrum of the Rifaximin-d6 peak is analyzed to identify and quantify the relative abundance of the different isotopologues (d0 to d6) based on their precise mass-to-charge ratios (m/z).

Diagram of the LC-HRMS Workflow for Isotopic Purity Analysis:

Caption: Workflow for isotopic purity analysis using LC-HRMS.

¹H and ²H NMR spectroscopy can be used to confirm the positions of deuteration and to estimate the overall isotopic enrichment.

Experimental Protocol:

-

Sample Preparation: A solution of Rifaximin-d6 is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d6).

-

¹H NMR Analysis: The ¹H NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium confirms the sites of deuteration. The residual proton signals can be integrated to estimate the percentage of non-deuterated species.

-

²H NMR Analysis: The ²H NMR spectrum will show signals at the chemical shifts where deuterium has been incorporated, providing direct evidence of successful labeling.

Conclusion

The synthesis of Rifaximin-d6 is a critical process for the development of robust analytical methods for its parent drug, Rifaximin. The synthetic route likely mirrors that of Rifaximin, employing a deuterated precursor. Rigorous analysis of the final product, primarily using high-resolution mass spectrometry and NMR spectroscopy, is essential to confirm its chemical identity and to quantify its isotopic purity, ensuring its reliability as an internal standard in regulated bioanalysis.

The Analytical Role of Rifaximin-d6: A Technical Guide to its Mechanism of Action as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Rifaximin-d6 and its core function as an internal standard in bioanalytical assays. We will delve into the mechanism that makes it an invaluable tool for the accurate quantification of Rifaximin in complex biological matrices, present key quantitative data from validation studies, and provide detailed experimental protocols.

Introduction: The Need for Precision in Bioanalysis

In drug development and clinical research, accurately measuring the concentration of a drug like Rifaximin in biological samples is paramount for pharmacokinetic and bioequivalence studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose, offering high sensitivity and selectivity. However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including sample preparation inconsistencies, matrix effects (ion suppression or enhancement), and instrument variability.[1][2] To correct for these potential errors, a suitable internal standard is employed.

An ideal internal standard is a compound that behaves chemically and physically as similarly as possible to the analyte of interest (in this case, Rifaximin) throughout the entire analytical process—from extraction to detection.[2] Stable isotope-labeled (SIL) compounds, such as deuterated molecules, are considered the gold standard for internal standards in mass spectrometry.[2][3] Rifaximin-d6, a deuterated form of Rifaximin, fulfills this role exceptionally well.

The Mechanism of Action of Rifaximin-d6 as an Internal Standard

The "mechanism of action" of Rifaximin-d6 as an internal standard is not pharmacological but analytical. It is rooted in its structural and mass spectrometric properties relative to the non-labeled Rifaximin.

2.1 The Principle of Isotopic Labeling

Rifaximin-d6 is synthesized by replacing six hydrogen (¹H) atoms in the Rifaximin molecule with six deuterium (²H or D) atoms. Deuterium is a stable, non-radioactive isotope of hydrogen containing one proton and one neutron, giving it a higher mass than protium (¹H).[3] This seemingly minor structural modification is the key to its efficacy as an internal standard.

2.2 Physicochemical and Chromatographic Equivalence

Because the substitution of hydrogen with deuterium results in a negligible change to the molecule's overall structure, polarity, and chemical properties, Rifaximin-d6 exhibits nearly identical behavior to Rifaximin during:

-

Sample Extraction: It has the same solubility and partitioning characteristics, meaning it will be extracted from the biological matrix (e.g., plasma) with the same efficiency as Rifaximin.[4]

-

Chromatographic Separation: In liquid chromatography, it co-elutes with Rifaximin, meaning they have virtually the same retention time.[2] This is crucial because it ensures that both the analyte and the internal standard are subjected to the same matrix effects at the same point in time as they enter the mass spectrometer.

2.3 Mass Spectrometric Differentiation

While chromatographically indistinguishable, Rifaximin and Rifaximin-d6 are easily differentiated by their mass-to-charge ratio (m/z) in the mass spectrometer. The six deuterium atoms give Rifaximin-d6 a mass that is 6 Daltons higher than Rifaximin. This mass difference allows the instrument to detect and quantify both compounds simultaneously without interference.

By adding a known concentration of Rifaximin-d6 to every sample, any loss of analyte during sample preparation or any fluctuation in ionization efficiency will affect both the analyte and the internal standard to the same degree. The final concentration of Rifaximin is then calculated based on the ratio of the peak area of Rifaximin to the peak area of Rifaximin-d6. This ratio remains constant even if the absolute signal intensities vary, thus ensuring accurate and precise quantification.[5]

The following diagram illustrates the logical relationship underpinning the use of a deuterated internal standard.

Caption: Logical workflow for using Rifaximin-d6 to ensure accurate quantification.

Context: The Pharmacological Action of Rifaximin

While the focus of this guide is its analytical application, understanding the pharmacological mechanism of Rifaximin provides important context. Rifaximin is a semi-synthetic, rifamycin-based, non-systemic antibiotic.[4][6] Its primary mechanism of action is the inhibition of bacterial RNA synthesis by binding to the beta-subunit of the bacterial DNA-dependent RNA polymerase enzyme.[6][7][8][9][10] This binding blocks the translocation step in transcription, effectively halting protein synthesis and bacterial growth.[8] Rifaximin has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[9] Due to its minimal systemic absorption (<0.4%), it acts locally within the gastrointestinal tract.[7][11]

The signaling pathway for Rifaximin's primary antibacterial action is summarized below.

Caption: Rifaximin's mechanism of inhibiting bacterial RNA synthesis.

Quantitative Data from Bioanalytical Method Validation

The use of Rifaximin-d6 as an internal standard has been validated in several studies. The following tables summarize key performance data from published LC-MS/MS methods.

Table 1: Mass Spectrometric Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

|---|---|---|---|

| Rifaximin | 786.4 | 754.3 / 754.4 | Positive |

| Rifaximin-d6 | 792.5 | 760.4 / 760.5 | Positive |

Data sourced from multiple studies.[4][12][13]

Table 2: Method Validation Summary

| Parameter | Result |

|---|---|

| Linearity Range | 10 - 5000 pg/mL or 20 - 20000 pg/mL |

| Correlation Coefficient (r²) | > 0.9995 |

| Intra-day Precision (%RSD) | |

| Low QC | 0.6 - 2.6% |

| Mid QC | Not specified |

| High QC | Not specified |

| Inter-day Precision (%RSD) | |

| Low QC | 2.2 - 5.6% |

| Mid QC | Not specified |

| High QC | Not specified |

| Accuracy | |

| Intra-day | 95.7 - 104.2% |

| Inter-day | 95.8 - 105.0% |

| Recovery | |

| Rifaximin | 88.79 ± 2.43% |

| Rifaximin-d6 | 90.94 ± 3.24% |

Data represents a synthesis of findings from published methods.[4][12]

Experimental Protocols

The following is a generalized protocol for the quantification of Rifaximin in human plasma using Rifaximin-d6 as an internal standard, based on published methods.[4][12]

5.1 Materials and Reagents

-

Rifaximin reference standard

-

Rifaximin-d6 internal standard

-

Human plasma (with anticoagulant)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium formate

-

Formic acid

-

Methyl t-butyl ether

-

Dichloromethane

-

Water (deionized)

5.2 Preparation of Solutions

-

Stock Solutions: Prepare individual stock solutions of Rifaximin (1.0 mg/mL) and Rifaximin-d6 (0.1 mg/mL) in methanol.

-

Working Solutions: Prepare serial dilutions of the Rifaximin stock solution with 50% methanol to create calibration curve standards (e.g., ranging from 100 to 50000 pg/mL). Prepare separate working solutions for quality control (QC) samples (low, mid, high concentrations).

-

Internal Standard Working Solution: Prepare a working solution of Rifaximin-d6 (e.g., 25000 pg/mL) by diluting the stock solution with 50% methanol.

5.3 Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 400 µL of human plasma sample (blank, standard, QC, or unknown) into a microcentrifuge tube.

-

Add a specified volume of the Rifaximin-d6 internal standard working solution to all tubes except for the blank.

-

Vortex mix for 30 seconds.

-

Add an extraction solvent, such as a mixture of methyl t-butyl ether and dichloromethane (75:25 v/v).

-

Vortex mix vigorously for 5-10 minutes.

-

Centrifuge at high speed (e.g., 4000 rpm) for 10 minutes to separate the organic and aqueous layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen gas at approximately 40°C.

-

Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 100 µL).

-

Vortex mix, and transfer the solution to an autosampler vial for analysis.

5.4 LC-MS/MS Analysis

-

LC Column: C18 column (e.g., Zorbax SB C18, 4.6 x 75 mm, 3.5 µm or Gemini C18, 50 X 2.0 mm, 5 µm).[4][12]

-

Mobile Phase: Isocratic mixture of acetonitrile and 10 mM ammonium formate (often with 0.1% formic acid), typically in a ratio of 80:20 (v/v).[4][12]

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

The experimental workflow is visualized in the diagram below.

Caption: General experimental workflow for Rifaximin analysis using Rifaximin-d6.

Conclusion

Rifaximin-d6 serves as an exemplary internal standard for the bioanalysis of Rifaximin. Its mechanism of action is based on the fundamental principles of stable isotope dilution. By being chemically and chromatographically identical to the parent drug while being distinguishable by mass, it effectively normalizes for variability during sample processing and analysis.[2] This allows for the development of highly accurate, precise, and robust LC-MS/MS methods, which are essential for regulatory submissions and advancing clinical research in gastroenterology. The use of Rifaximin-d6 is a critical component in generating reliable pharmacokinetic data, ultimately contributing to the safe and effective use of Rifaximin in patients.

References

- 1. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]

- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. scispace.com [scispace.com]

- 5. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. Rifaximin - Wikipedia [en.wikipedia.org]

- 9. What is the mechanism of Rifaximin? [synapse.patsnap.com]

- 10. ovid.com [ovid.com]

- 11. Mechanism of Action | XIFAXAN® (rifaximin) [xifaxan.com]

- 12. iosrjournals.org [iosrjournals.org]

- 13. Development of a Method for the Determination of Rifaximin and Rifampicin Residues in Foods of Animal Origin - PMC [pmc.ncbi.nlm.nih.gov]

Rifaximin-d6: A Technical Guide to its Physical and Chemical Characteristics

An In-depth Whitepaper for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of Rifaximin-d6, a deuterated analog of the antibiotic Rifaximin. This document is intended for researchers, scientists, and professionals involved in drug development and analysis who utilize Rifaximin-d6, primarily as an internal standard in pharmacokinetic and bioanalytical studies.

Physicochemical Properties

Rifaximin-d6 is a stable, isotopically labeled form of Rifaximin, where six hydrogen atoms have been replaced with deuterium. This substitution results in a higher molecular weight compared to the parent compound, a critical feature for its use in mass spectrometry-based assays. The key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Chemical Name | 4-Deoxy-4′-methylpyridol[1′,2′-1,2]imidazo[5,4-c]rifamycin SV-d6 | [1] |

| CAS Number | 1262992-43-7 | [1][2][3][4][5] |

| Molecular Formula | C₄₃H₄₅D₆N₃O₁₁ | [1][2][3][4] |

| Molecular Weight | 791.92 g/mol | [1][3][4][6] |

| Appearance | Dark Orange to Very Dark Orange Solid | [7] |

| Solubility | Slightly soluble in Chloroform and Methanol. | [2][7] |

| Melting Point | >156°C (decomposition) | [7] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₆) | [2] |

Experimental Protocols

Determination of Melting Point

The melting point of Rifaximin-d6 can be determined using the capillary method as described in the United States Pharmacopeia (USP) <741>.[3]

Methodology:

-

Sample Preparation: A small quantity of dry Rifaximin-d6 powder is packed into a capillary tube to a height of 2.5-3.5 mm.[3]

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of approximately 1°C per minute, starting from a temperature 5°C below the expected melting point.[3]

-

Data Recording: The temperature at which the substance is observed to collapse against the side of the capillary tube (onset of melting) and the temperature at which the substance becomes completely liquid (clear point) are recorded to define the melting range.[3]

Determination of Solubility

The equilibrium solubility of Rifaximin-d6 in various solvents can be determined using the shake-flask method, a standard protocol recommended by the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.[8][9]

Methodology:

-

Sample Preparation: An excess amount of solid Rifaximin-d6 is added to a known volume of the test solvent (e.g., chloroform, methanol) in a sealed flask.[9]

-

Equilibration: The flask is agitated in a temperature-controlled orbital shaker (e.g., at 37 ± 1°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[10]

-

Sample Collection and Preparation: An aliquot of the supernatant is carefully withdrawn and filtered or centrifuged to remove any undissolved solid. The pH of the solution is recorded.[9][10]

-

Quantification: The concentration of dissolved Rifaximin-d6 in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[11]

Analytical Method for Quantification using LC-MS/MS

Rifaximin-d6 is predominantly used as an internal standard for the quantification of Rifaximin in biological matrices. The following is a representative protocol for such an analysis.[1][6]

Methodology:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a 400 µL plasma sample, add a known amount of Rifaximin-d6 solution (internal standard).

-

Acidify the sample with orthophosphoric acid.

-

Perform liquid-liquid extraction using a mixture of methyl t-butyl ether and dichloromethane (75:25 v/v).

-

Vortex the mixture and centrifuge to separate the layers.

-

The organic supernatant is transferred and evaporated to dryness under a stream of nitrogen.

-

The residue is reconstituted in the mobile phase for analysis.[1]

-

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

Signaling Pathway and Experimental Workflows

Rifaximin as a Pregnane X Receptor (PXR) Agonist

Rifaximin has been identified as a gut-specific agonist of the pregnane X receptor (PXR), a nuclear receptor that plays a key role in the detoxification of xenobiotics and the maintenance of intestinal homeostasis.[2][5] Activation of PXR by Rifaximin leads to the transcriptional regulation of target genes involved in drug metabolism and transport, as well as anti-inflammatory pathways.

Experimental Workflow: PXR Activation Reporter Gene Assay

This workflow outlines the key steps in a reporter gene assay to confirm the activation of PXR by Rifaximin-d6.[3][4][8]

Experimental Workflow: LC-MS/MS Quantification

The following diagram illustrates the typical workflow for quantifying an analyte (Rifaximin) in a biological sample using its deuterated analog (Rifaximin-d6) as an internal standard.

References

- 1. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 2. Cytochrome P450 Gene Regulation: Reporter Assays to Assess Pregnane X Receptor (PXR, NR1I2) Activation | Springer Nature Experiments [experiments.springernature.com]

- 3. Screening Method for the Identification of Compounds That Activate Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. 2024.sci-hub.ru [2024.sci-hub.ru]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. orbi.uliege.be [orbi.uliege.be]

- 10. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 11. devtoolsdaily.com [devtoolsdaily.com]

Application Note: High-Throughput Analysis of Rifaximin in Human Plasma using Rifaximin-d6 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Rifaximin in human plasma. The protocol utilizes Rifaximin-d6 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The method involves a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, followed by rapid chromatographic separation and detection using tandem mass spectrometry. This high-throughput method is suitable for pharmacokinetic studies and routine therapeutic drug monitoring.

Introduction

Rifaximin is a semi-synthetic, rifamycin-based, non-systemic antibiotic with a broad spectrum of antibacterial activity.[1] It is primarily used for the treatment of traveler's diarrhea caused by noninvasive strains of Escherichia coli and for the reduction in risk of overt hepatic encephalopathy recurrence.[2][3] Given its low systemic absorption, sensitive analytical methods are required to accurately measure its concentration in plasma for pharmacokinetic assessments.[2][4] LC-MS/MS offers the necessary sensitivity and specificity for this purpose.[1][4] The use of a deuterated internal standard, Rifaximin-d6, is crucial for correcting potential matrix effects and variations during sample processing and analysis, thereby ensuring reliable quantification.[2][5]

Experimental Protocols

Materials and Reagents

-

Rifaximin reference standard

-

Rifaximin-d6 internal standard

-

HPLC-grade acetonitrile, methanol, methyl tert-butyl ether, and dichloromethane

-

Ammonium formate

-

Formic acid

-

Orthophosphoric acid

-

Human plasma (drug-free)

-

Deionized water

Instrumentation

-

Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS)

-

Analytical column: Zorbax SB C18 (4.6 x 75 mm, 3.5 µm) or equivalent[5][6]

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Preparation of Standard and Quality Control Solutions

-

Stock Solutions: Prepare individual stock solutions of Rifaximin and Rifaximin-d6 in methanol at a concentration of 100 µg/mL.[5]

-

Working Standard Solutions: Serially dilute the Rifaximin stock solution with a 50% methanol or 50% acetonitrile solution to prepare working standard solutions at desired concentrations.[2][5]

-

Internal Standard Spiking Solution: Prepare a Rifaximin-d6 spiking solution (e.g., 20 ng/mL) in 50% acetonitrile.[5]

-

Calibration Standards and Quality Control Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and quality control (QC) samples at various concentration levels.[2][5]

Sample Preparation Protocol

A liquid-liquid extraction (LLE) procedure is employed for the extraction of Rifaximin and Rifaximin-d6 from human plasma.

-

To 400 µL of plasma sample in a polypropylene tube, add 50 µL of the Rifaximin-d6 internal standard spiking solution (20 ng/mL) and vortex briefly.[5]

-

Add 100 µL of orthophosphoric acid solution and vortex.[5]

-

Add 3.0 mL of extraction solvent (methyl tert-butyl ether:dichloromethane, 75:25 v/v) and vortex for 20 minutes.[5]

-

Centrifuge the samples at 4000 rpm for 10 minutes at 20 °C.[5]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.[5]

-

Reconstitute the dried residue with 200 µL of the mobile phase and vortex.[5]

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[5]

Caption: Workflow for Rifaximin LC-MS/MS Analysis.

LC-MS/MS Method

Liquid Chromatography

-

Mobile Phase: 10 mM Ammonium Formate (pH 4.0) and Acetonitrile (20:80 v/v)[5][6]

-

Column Temperature: 30 °C[5]

-

Injection Volume: 5 µL[2]

Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Positive[2][5]

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

Data Presentation

The following tables summarize the quantitative performance of the described LC-MS/MS method based on published data.

Table 1: Method Validation Parameters

| Parameter | Result | Reference |

| Linearity Range | 20 - 20000 pg/mL | [5] |

| Correlation Coefficient (r²) | > 0.9995 | [5] |

| Lower Limit of Quantification (LLOQ) | 20 pg/mL | [5] |

| Intra-day Precision (%CV) | 0.6 - 2.6% | [5] |

| Inter-day Precision (%CV) | 2.2 - 5.6% | [5] |

| Intra-day Accuracy (%) | 95.7 - 104.2% | [5] |

| Inter-day Accuracy (%) | 95.8 - 105.0% | [5] |

| Recovery of Rifaximin | 88.79 ± 2.43% | [5] |

| Recovery of Rifaximin-d6 | 90.94 ± 3.24% | [5] |

Table 2: Alternative Method Parameters

For comparison, an alternative method with a different linearity range is presented below.

| Parameter | Result | Reference |

| Linearity Range | 10 - 5000 pg/mL | [2] |

| Correlation Coefficient (r²) | 1.000 | [2] |

| Lower Limit of Quantification (LLOQ) | 10 pg/mL | [2] |

| Chromatographic Column | Gemini C18, 50 X 2.0 mm, 5 µm | [2] |

| Mobile Phase | Acetonitrile / 10 mM Ammonium Formate (in 0.1% formic acid) (80:20, v/v) | [2] |

| Flow Rate | 0.20 mL/min | [2] |

| MRM Transitions | Rifaximin: m/z 786.4 → 754.3; Rifaximin-d6: m/z 792.5 → 760.4 | [2] |

Logical Relationships in the Analytical Method

The successful quantification of Rifaximin relies on the interplay of several key components of the analytical method. The following diagram illustrates these relationships.

Caption: Key Methodological Relationships.

Conclusion

The described LC-MS/MS method provides a highly sensitive, specific, and reliable approach for the quantification of Rifaximin in human plasma. The use of Rifaximin-d6 as an internal standard is essential for achieving accurate and precise results, making this method well-suited for pharmacokinetic and bioequivalence studies. The simple and rapid sample preparation procedure allows for a high throughput of samples, which is advantageous in a research and drug development setting.

References

- 1. Development of a Method for the Determination of Rifaximin and Rifampicin Residues in Foods of Animal Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iosrjournals.org [iosrjournals.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Sensitive quantification of rifaximin in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

Application Note: High-Throughput Quantification of Rifaximin in Human Plasma using Rifaximin-d6 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive, specific, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Rifaximin in human plasma. The use of a stable isotope-labeled internal standard, Rifaximin-d6, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies and clinical research. The protocol outlines a straightforward liquid-liquid extraction procedure for sample preparation and provides optimized LC-MS/MS parameters for high-throughput analysis.

Introduction

Rifaximin is a non-systemic, rifamycin-based antibiotic primarily used for the treatment of traveler's diarrhea and hepatic encephalopathy.[1][2] Due to its low systemic absorption, the concentration of Rifaximin in plasma is typically very low, necessitating a highly sensitive analytical method for its quantification.[1][2] This application note details a validated LC-MS/MS method employing Rifaximin-d6 as an internal standard to accurately and precisely measure Rifaximin concentrations in human plasma. The use of a deuterated internal standard is crucial as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to reliable quantification.

Experimental

Materials and Reagents

-

Rifaximin and Rifaximin-d6 reference standards

-

HPLC-grade acetonitrile, methanol, methyl t-butyl ether, and dichloromethane

-

Ammonium formate

-

Formic acid and orthophosphoric acid

-

Drug-free human plasma

Stock and Working Solutions

-

Rifaximin Stock Solution (1.0 mg/mL): Accurately weigh and dissolve an appropriate amount of Rifaximin in methanol.

-

Rifaximin-d6 Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of Rifaximin-d6 in methanol.[3]

-

Rifaximin Working Solutions: Prepare a series of working solutions by serially diluting the Rifaximin stock solution with 50% methanol to achieve concentrations for calibration standards and quality control (QC) samples.[4]

-

IS Working Solution (20 ng/mL): Dilute the Rifaximin-d6 stock solution with 50% acetonitrile.[1]

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To 400 µL of plasma sample in a polypropylene tube, add 50 µL of the 20 ng/mL Rifaximin-d6 internal standard working solution and vortex briefly.[1]

-

Add 100 µL of orthophosphoric acid solution and vortex.[1]

-

Add 3.0 mL of extraction solvent (methyl t-butyl ether:dichloromethane, 75:25 v/v) and vortex for 20 minutes.[1][3]

-

Centrifuge the samples at 4000 rpm for 10 minutes at 20 °C.[1]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas at 40 °C.[1]

-

Reconstitute the dried residue with 200 µL of the mobile phase and vortex.[1]

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

-

Mobile Phase: 10 mM ammonium formate (pH 4.0) and acetonitrile (20:80 v/v)[1][3]

-

Injection Volume: Not specified in the provided context.

-

Column Temperature: Not specified in the provided context.

-

Run Time: Approximately 3.3 ± 0.2 minutes[1]

Mass Spectrometry

-

Instrument: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive[1]

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

Results and Discussion

The developed method was validated according to FDA guidelines.[1] The use of Rifaximin-d6 as an internal standard effectively compensated for matrix effects and variations in extraction efficiency, leading to excellent precision and accuracy.

Linearity

The method demonstrated excellent linearity over the concentration range of 20 – 20000 pg/mL for Rifaximin in human plasma. The correlation coefficient (r²) was consistently greater than 0.9995.[1][3]

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) concentrations. The results are summarized in the table below.

| Analyte | Concentration (pg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| Rifaximin | LLOQ (20) | 2.6 | 5.6 | 104.2 | 105.0 |

| Low QC (60) | 1.8 | 3.2 | 98.7 | 99.8 | |

| Mid QC (6000) | 0.6 | 2.2 | 95.7 | 95.8 | |

| High QC (14000) | 1.2 | 2.8 | 96.3 | 96.8 | |

| Data sourced from Challa et al.[1] |

Recovery

The extraction recovery of Rifaximin and Rifaximin-d6 was determined by comparing the peak areas of extracted samples to those of unextracted standards.

| Analyte | Concentration (pg/mL) | Mean Recovery (%) |

| Rifaximin | Low QC (60) | 96.72 |

| Mid QC (6000) | 91.13 | |

| High QC (14000) | 78.52 | |

| Overall Rifaximin | 88.79 ± 2.43 | |

| Rifaximin-d6 | 90.94 ± 3.24 | |

| Data sourced from Challa et al.[1] |

Conclusion

The described LC-MS/MS method utilizing Rifaximin-d6 as an internal standard provides a reliable and sensitive approach for the quantification of Rifaximin in human plasma. The simple sample preparation and short chromatographic run time make it suitable for high-throughput analysis in a research setting. The method has been successfully applied to the analysis of blood samples from healthy human volunteers after oral administration of Rifaximin.[1]

Visualizations

Caption: Workflow for Rifaximin Plasma Sample Preparation.

Caption: Analyte and Internal Standard Relationship.

References

Application Notes and Protocols for Rifaximin-d6 Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifaximin is a non-systemic antibiotic used for the treatment of various gastrointestinal disorders. Accurate and reliable quantification of Rifaximin and its deuterated internal standard, Rifaximin-d6, in biological matrices is crucial for pharmacokinetic, bioequivalence, and metabolism studies. This document provides detailed application notes and protocols for the sample preparation of Rifaximin-d6 for analysis, primarily by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following sections detail three common sample preparation techniques: Liquid-Liquid Extraction (LLE), Protein Precipitation (PPT), and Solid-Phase Extraction (SPE).

Sample Preparation Techniques: A Comparative Overview

Effective sample preparation is critical to remove interfering substances from the biological matrix, concentrate the analyte, and ensure compatibility with the analytical instrument. The choice of technique depends on factors such as the nature of the biological matrix, the required sensitivity, sample throughput, and available resources.

| Feature | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |

| Principle | Partitioning of the analyte between two immiscible liquid phases. | Removal of proteins by precipitation with an organic solvent or acid. | Selective retention of the analyte on a solid sorbent and elution with a solvent. |

| Selectivity | Moderate to high | Low to moderate | High |

| Recovery | Generally good | Can be variable, risk of co-precipitation | High and reproducible |

| Throughput | Moderate | High | Moderate |

| Cost | Low to moderate | Low | High |

| Automation | Can be automated | Easily automated | Easily automated |

Experimental Protocols

Liquid-Liquid Extraction (LLE)

LLE is a widely used technique for the extraction of Rifaximin from plasma samples due to its simplicity and effectiveness.[1][2][3]

a. Materials and Reagents:

-

Human plasma

-

Rifaximin-d6 (internal standard)

-

Methyl tert-butyl ether (MTBE)

-

Dichloromethane

-

Orthophosphoric acid solution

-

Acetonitrile

-

Methanol

-

Ammonium formate

-

Formic acid

-

Water (HPLC grade)

-

Polypropylene tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

b. Experimental Workflow:

Caption: Liquid-Liquid Extraction Workflow for Rifaximin-d6.

c. Detailed Protocol:

-

Pipette 400 µL of the plasma sample into a polypropylene tube.[2]

-

Add 50 µL of Rifaximin-d6 internal standard solution (e.g., 20 ng/mL in methanol).[2]

-

Vortex briefly to mix.

-

Add 100 µL of orthophosphoric acid solution to acidify the sample and vortex again.[2]

-

Add 3.0 mL of the extraction solvent mixture (methyl tert-butyl ether:dichloromethane, 75:25 v/v).[2]

-

Vortex the mixture for 20 minutes to ensure thorough extraction.[2]

-

Centrifuge the sample at 4000 rpm for 10 minutes at 20°C to separate the organic and aqueous layers.[2]

-

Carefully transfer the upper organic layer to a clean polypropylene tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[2]

-

Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 10 mM ammonium formate (pH 4.0) and acetonitrile, 20:80 v/v).[2]

-

Vortex to dissolve the residue completely.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

d. Quantitative Data Summary:

| Parameter | Reported Value | Reference |

| Linearity Range | 20 - 20,000 pg/mL | [2][3] |

| Correlation Coefficient (r²) | > 0.9995 | [2][3] |

| Intra-day Precision (%RSD) | 0.6 - 2.6% | [2][3] |

| Inter-day Precision (%RSD) | 2.2 - 5.6% | [2][3] |

| Accuracy | 95.7 - 105.0% | [2][3] |

| Recovery of Rifaximin | 88.79 ± 2.43% | [2] |

| Recovery of Rifaximin-d6 | 90.94 ± 3.24% | [2] |

Protein Precipitation (PPT)

Protein precipitation is a rapid and simple method for sample clean-up, particularly suitable for high-throughput analysis.

a. Materials and Reagents:

-

Human plasma

-

Rifaximin-d6 (internal standard)

-

Acetonitrile

-

Methanol

-

Polypropylene tubes or 96-well plates

-

Vortex mixer

-

Centrifuge

b. Experimental Workflow:

Caption: Protein Precipitation Workflow for Rifaximin-d6.

c. Detailed Protocol:

-

Pipette 200 µL of the plasma sample into a polypropylene tube or a well of a 96-well plate.

-

Add the appropriate amount of Rifaximin-d6 internal standard solution.

-

Add 600 µL of cold acetonitrile to the sample.

-

Vortex the mixture for 1 minute to precipitate the proteins.

-

Centrifuge the sample at 12,000 rpm for 5 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or another 96-well plate.

-

The supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in the mobile phase if further concentration is needed.

d. Quantitative Data Summary (for a similar method without deuterated IS):

| Parameter | Reported Value | Reference |

| Linearity Range | 0.5 - 10 ng/mL | |

| Correlation Coefficient (r) | 0.9992 | |

| Within-day Precision (%RSD) | < 3.9% | |

| Between-day Precision (%RSD) | < 8.9% | |

| Accuracy | 98.2 - 109% |

Solid-Phase Extraction (SPE)

SPE offers a more selective sample clean-up compared to LLE and PPT, resulting in cleaner extracts and potentially lower matrix effects in LC-MS/MS analysis. A dispersive SPE (d-SPE) method has been reported for Rifaximin in animal tissues, and a conventional SPE protocol can be adapted from this.[1]

a. Materials and Reagents:

-

Human plasma

-

Rifaximin-d6 (internal standard)

-

SPE cartridges (e.g., C18 or a polymer-based sorbent)

-

Methanol (conditioning and elution solvent)

-

Water (equilibration solvent)

-

Wash solution (e.g., water or a weak organic solvent mixture)

-

SPE vacuum manifold or positive pressure processor

-

Centrifuge

-

Nitrogen evaporator

b. Experimental Workflow:

Caption: Solid-Phase Extraction Workflow for Rifaximin-d6.

c. Detailed Protocol (General guideline, optimization may be required):

-

Condition the SPE Cartridge: Pass 1 mL of methanol through the SPE cartridge.

-

Equilibrate the Cartridge: Pass 1 mL of water through the cartridge. Do not allow the sorbent bed to dry.

-

Sample Loading:

-

Pre-treat the plasma sample by adding the Rifaximin-d6 internal standard. Dilution with water or a buffer may be necessary to reduce viscosity and improve binding.

-

Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate.

-

-

Washing:

-

Wash the cartridge with 1 mL of water or a weak organic solvent mixture (e.g., 5% methanol in water) to remove polar interferences.

-

-

Elution:

-

Elute the Rifaximin and Rifaximin-d6 from the cartridge with an appropriate volume (e.g., 1 mL) of a strong organic solvent, such as methanol or acetonitrile.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the LC-MS/MS mobile phase.

-

-

Analysis: Transfer the reconstituted sample to an autosampler vial for analysis.

d. Quantitative Data Summary (from d-SPE in animal tissues):

| Parameter | Reported Value | Reference |

| Limit of Detection (LOD) | 5 µg/kg | [1] |

| Limit of Quantification (LOQ) | 10 µg/kg | [1] |

| Accuracy | 80 - 120% | [1] |

| Precision (%RSD) | < 20% | [1] |

| Matrix Effects | 80 - 120% | [1] |

Conclusion

The choice of sample preparation technique for Rifaximin-d6 analysis should be guided by the specific requirements of the study. Liquid-liquid extraction offers a robust and cost-effective method with good recovery. Protein precipitation provides a rapid and high-throughput option, ideal for early-stage studies. Solid-phase extraction, while more expensive, delivers the cleanest extracts, minimizing matrix effects and enhancing analytical sensitivity and is recommended for methods requiring the lowest limits of detection. The protocols and data presented here provide a comprehensive guide for researchers to select and implement the most appropriate sample preparation strategy for their Rifaximin-d6 analysis needs.

References

- 1. Development of a Method for the Determination of Rifaximin and Rifampicin Residues in Foods of Animal Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Generic on-line solid phase extraction sample preparation strategies for the analysis of drugs in biological matrices by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

Application Note: High-Throughput Chromatographic Separation and Quantification of Rifaximin and Rifaximin-d6 in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the chromatographic separation and quantification of the antibiotic Rifaximin and its deuterated internal standard, Rifaximin-d6, in human plasma. Utilizing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, this protocol provides the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection. The presented method is suitable for pharmacokinetic studies and bioanalytical assays in drug development, demonstrating high precision and accuracy over a clinically relevant concentration range.

Introduction

Rifaximin is a non-systemic, rifamycin-based antibiotic primarily used for the treatment of traveler's diarrhea and hepatic encephalopathy.[1][2] Due to its low oral bioavailability, sensitive analytical methods are required for its quantification in biological matrices.[1] The use of a stable isotope-labeled internal standard, such as Rifaximin-d6, is crucial for accurate quantification by compensating for matrix effects and variations in sample processing. This document provides a detailed protocol for the simultaneous analysis of Rifaximin and Rifaximin-d6 using LC-MS/MS.

Experimental Workflow

Caption: Experimental workflow for Rifaximin and Rifaximin-d6 analysis.

Materials and Methods

Reagents and Materials

-

Rifaximin and Rifaximin-d6 standards

-

HPLC-grade acetonitrile and methanol

-

Ammonium formate

-

Formic acid

-

Methyl tert-butyl ether

-

Dichloromethane

-

Orthophosphoric acid

-

Human plasma (with K2EDTA as anticoagulant)

-

Deionized water

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used.

Table 1: Chromatographic Conditions [1][3][4][5]

| Parameter | Condition |

| HPLC Column | Zorbax SB C18 (4.6 x 75 mm, 3.5 µm) or Gemini C18 (50 x 2.0 mm, 5 µm) |

| Mobile Phase | 10 mM Ammonium Formate (pH 4.0) and Acetonitrile (20:80 v/v) |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 30°C |

| Run Time | 5 minutes |

Table 2: Mass Spectrometry Conditions [1][3][4][5][6]

| Parameter | Rifaximin | Rifaximin-d6 |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 786.4 | 792.5 |

| Product Ion (m/z) | 754.4 | 760.5 |

| Dwell Time | 150 ms | 150 ms |

| Ion Spray Voltage | 5500 V | 5500 V |

| Temperature | 600°C | 600°C |

Protocols

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Rifaximin and Rifaximin-d6 in methanol to prepare individual stock solutions.

-

Working Solutions: Prepare serial dilutions of the Rifaximin stock solution with a 50:50 methanol:water mixture to create calibration standards. Prepare a working solution of Rifaximin-d6 (internal standard) at a suitable concentration (e.g., 20 ng/mL).[1]

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 400 µL of human plasma into a polypropylene tube.

-

Add 50 µL of the Rifaximin-d6 internal standard working solution.

-

Add 100 µL of orthophosphoric acid solution and vortex briefly.[1]

-

Add 3.0 mL of the extraction solvent (methyl tert-butyl ether:dichloromethane, 75:25 v/v).[1][3]

-

Vortex the mixture for 20 minutes.

-

Centrifuge at 4000 rpm for 10 minutes at 20°C.[1]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried residue with 200 µL of the mobile phase.[1]

-

Vortex and transfer to an autosampler vial for injection.

Logical Relationship for Method Validation

Caption: Key parameters for bioanalytical method validation.

Results and Discussion

The chromatographic method described provides a sharp and symmetrical peak for both Rifaximin and its deuterated internal standard, with a retention time of approximately 3.3 ± 0.2 minutes.[1] The use of an isocratic mobile phase allows for a simple and rapid analysis.

Table 3: Method Validation Summary [1][3]

| Parameter | Result |

| Linearity Range | 20 - 20,000 pg/mL |

| Correlation Coefficient (r²) | > 0.9995 |

| Intra-day Precision (%RSD) | 0.6 - 2.6% |

| Inter-day Precision (%RSD) | 2.2 - 5.6% |

| Intra-day Accuracy | 95.7 - 104.2% |

| Inter-day Accuracy | 95.8 - 105.0% |

| Mean Recovery (Rifaximin) | 88.79 ± 2.43% |

| Mean Recovery (Rifaximin-d6) | 90.94 ± 3.24% |

The validation results demonstrate that the method is linear, accurate, and precise over the specified concentration range.[1][3] The high recovery of both the analyte and the internal standard indicates the efficiency of the liquid-liquid extraction procedure. Stability studies confirmed that Rifaximin is stable through multiple freeze-thaw cycles and on the benchtop for extended periods.[1][3]

Conclusion

The LC-MS/MS method outlined in this application note is a reliable and robust procedure for the separation and quantification of Rifaximin and Rifaximin-d6 in human plasma. The protocol is well-suited for high-throughput bioanalytical applications and can be readily implemented in a research or drug development laboratory setting. The method's high sensitivity and specificity make it ideal for pharmacokinetic profiling of Rifaximin.

References

- 1. scispace.com [scispace.com]

- 2. pharmascholars.com [pharmascholars.com]

- 3. researchgate.net [researchgate.net]

- 4. HPLC Method for Determination of Rifaximin in Human Plasma Using Tandem Mass Spectrometry Detection | The East and Central African Journal of Pharmaceutical Sciences [uonjournals.uonbi.ac.ke]

- 5. iosrjournals.org [iosrjournals.org]

- 6. HPLC method for determination of rifaximin in human plasma using tandem mass spectrometry detection. [erepository.uonbi.ac.ke]

Application Notes and Protocols for Rifaximin-d6 Detection by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the mass spectrometric detection of Rifaximin-d6, a commonly used internal standard in the quantitative analysis of the antibiotic Rifaximin. The following protocols and data are compiled from established methodologies to ensure robust and reproducible results in a research or drug development setting.

Introduction

Rifaximin is a non-systemic antibiotic used for the treatment of various gastrointestinal disorders. Accurate quantification of Rifaximin in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Rifaximin-d6, is the gold standard for correcting for matrix effects and variations in sample processing and instrument response in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This document outlines the key mass spectrometry parameters and a detailed experimental protocol for the detection and quantification of Rifaximin-d6.

Mass Spectrometry Parameters

The successful detection of Rifaximin-d6 relies on the optimization of mass spectrometer settings. The following table summarizes the typical multiple reaction monitoring (MRM) transitions and compound-specific parameters for Rifaximin and its deuterated internal standard, Rifaximin-d6. These parameters are intended as a starting point and may require further optimization based on the specific mass spectrometer used.

Table 1: Mass Spectrometry Parameters for Rifaximin and Rifaximin-d6

| Analyte | Parent Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Rifaximin | 786.4 | 754.3 | Positive ESI[1] |

| Rifaximin-d6 | 792.5 | 760.4 | Positive ESI[1] |

ESI: Electrospray Ionization

Additional instrument-specific parameters that have been reported for the analysis of Rifaximin and Rifaximin-d6 are provided in the table below.

Table 2: Example Instrument-Specific Mass Spectrometry Parameters

| Parameter | Setting |

| Curtain Gas (CUR) | 20 psi[1] |

| Ion Source Gas 1 (GS1) | 50 psi[1] |

| Ion Source Gas 2 (GS2) | 50 psi[1] |

| Ionspray Voltage (IS) | 5500 V[1] |

| Temperature (TEM) | 600 °C[1] |

| Dwell Time | 150 ms[1] |

Experimental Protocol: Quantification of Rifaximin using Rifaximin-d6 by LC-MS/MS

This protocol details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Rifaximin in human plasma, utilizing Rifaximin-d6 as an internal standard.

Materials and Reagents

-

Rifaximin and Rifaximin-d6 standards

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (analytical grade)

-

Ammonium formate (analytical grade)

-

Human plasma (drug-free)

-

Methyl tert-butyl ether (MTBE)

-

Dichloromethane

Liquid Chromatography Conditions

Table 3: Liquid Chromatography Parameters

| Parameter | Description |

| HPLC Column | Zorbax SB C18, 4.6 x 75 mm, 3.5 µm[2] or Gemini C18, 50 x 2.0 mm, 5 µm[1] |

| Mobile Phase A | 10 mM ammonium formate (pH 4.0) in water[2] or 10 mM ammonium formate in 0.1% formic acid[1] |

| Mobile Phase B | Acetonitrile[1][2] |

| Gradient/Isocratic | Isocratic with 80% Acetonitrile and 20% 10 mM ammonium formate[1][2] |

| Flow Rate | 0.20 mL/min[1] or 0.3 mL/min[2] |

| Column Temperature | 35 °C[1] |

| Injection Volume | 5 µL[1] |

Sample Preparation: Liquid-Liquid Extraction

-

To 400 µL of human plasma in a polypropylene tube, add 50 µL of Rifaximin-d6 internal standard working solution (e.g., 20 ng/mL).[2]

-

Briefly vortex the sample.

-

Add 100 µL of 0.1 N orthophosphoric acid to acidify the sample and vortex.[2]

-

Add 3 mL of extraction solvent (a mixture of methyl tert-butyl ether and dichloromethane, 75:25 v/v).[2]

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen gas at 40-50 °C.[1][2]

-

Reconstitute the dried residue in 100-200 µL of the mobile phase.[1][2]

-

Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps involved in the quantification of Rifaximin using a deuterated internal standard by LC-MS/MS.

Caption: Experimental workflow for Rifaximin quantification.

This comprehensive guide provides the essential parameters and a detailed protocol for the reliable detection and quantification of Rifaximin-d6 by LC-MS/MS. Adherence to these guidelines, with appropriate instrument-specific optimization, will facilitate accurate and reproducible results in research and drug development applications.

References

Application Notes and Protocols: Rifaximin-d6 in Pharmacokinetic Studies of Gut-Selective Antibiotics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the use of Rifaximin-d6 as an internal standard in the pharmacokinetic (PK) analysis of the gut-selective antibiotic, Rifaximin. While the primary documented application of Rifaximin-d6 is in the bioanalysis of Rifaximin, the principles and methodologies described herein are foundational for pharmacokinetic studies of other gut-selective antibiotics where a stable isotope-labeled internal standard is employed.

Introduction to Rifaximin and Gut-Selective Antibiotics

Rifaximin is a semi-synthetic, non-systemic antibiotic derived from rifamycin.[1][2] Its mechanism of action involves the inhibition of bacterial RNA synthesis. A key characteristic of Rifaximin is its minimal gastrointestinal absorption, leading to high concentrations within the gut lumen where it exerts its antimicrobial effects.[1][3] This gut-selective nature makes it an effective treatment for various gastrointestinal disorders, including traveler's diarrhea, irritable bowel syndrome with diarrhea (IBS-D), and hepatic encephalopathy.[1][4]

Pharmacokinetic studies of gut-selective antibiotics like Rifaximin are crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. Although systemic absorption is low, sensitive bioanalytical methods are required to accurately quantify the small amounts of the drug that may enter circulation.

Role of Rifaximin-d6 as an Internal Standard

In quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) is the gold standard. Rifaximin-d6, a deuterated form of Rifaximin, serves as an ideal internal standard for several reasons:

-

Similar Physicochemical Properties: Rifaximin-d6 shares nearly identical chemical and physical properties with Rifaximin, ensuring it behaves similarly during sample extraction, chromatography, and ionization.

-

Co-elution: It co-elutes with the unlabeled Rifaximin during chromatographic separation.

-

Mass Differentiation: It is easily distinguished from Rifaximin by its higher mass-to-charge ratio (m/z) in the mass spectrometer.

-

Correction for Variability: The use of Rifaximin-d6 allows for the accurate correction of any analyte loss during sample preparation and variations in instrument response, thereby improving the precision and accuracy of the quantification.

Experimental Protocols

The following protocols are synthesized from validated methods for the quantification of Rifaximin in human plasma using Rifaximin-d6 as an internal standard.

Preparation of Stock and Working Solutions

Objective: To prepare standard solutions of Rifaximin and Rifaximin-d6 for calibration curves and quality control samples.

Materials:

-

Rifaximin reference standard

-

Rifaximin-d6 (internal standard)

-

Methanol (HPLC grade)

-

50% Methanol in water

Protocol:

-

Rifaximin Stock Solution (1.0 mg/mL): Accurately weigh and dissolve an appropriate amount of Rifaximin reference standard in methanol to achieve a final concentration of 1.0 mg/mL.[5]

-

Rifaximin-d6 Stock Solution (0.1 mg/mL): Accurately weigh and dissolve an appropriate amount of Rifaximin-d6 in methanol to achieve a final concentration of 0.1 mg/mL.[5]

-

Rifaximin Working Solutions: Prepare a series of working solutions by serially diluting the Rifaximin stock solution with 50% methanol to create calibration standards at desired concentrations (e.g., in the pg/mL to ng/mL range).[5]

-

Rifaximin-d6 Working Solution: Dilute the Rifaximin-d6 stock solution with 50% methanol to prepare the internal standard working solution (e.g., 25,000 pg/mL).[5]

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate weighing of the Rifaximin reference standard.[5]

Sample Preparation from Human Plasma

Objective: To extract Rifaximin and Rifaximin-d6 from human plasma samples prior to LC-MS/MS analysis.

Method: Liquid-Liquid Extraction (LLE) [5]

Materials:

-

Human plasma samples (blank, spiked with standards, and study samples)

-

Rifaximin-d6 working solution

-

Methyl t-butyl ether and dichloromethane (75:25, v/v) as extraction solvent[6]

-

0.1 M Orthophosphoric acid

-

Mobile phase for reconstitution

Protocol:

-

Pipette a known volume of plasma (e.g., 400 µL) into a clean polypropylene tube.[7]

-

Add a small volume (e.g., 50 µL) of the Rifaximin-d6 working solution to all samples except the blank.[7]

-

Vortex briefly to mix.

-

Add a protein precipitating agent/acidifier (e.g., 100 µL of orthophosphoric acid solution) and vortex.[7]

-